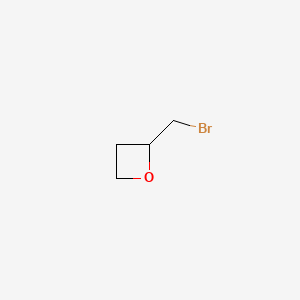

2-(Bromomethyl)oxetane

Description

2-(Bromomethyl)oxetane (CAS 939759-23-6) is a four-membered cyclic ether with a bromomethyl substituent at the 2-position. Its molecular formula is C₄H₇BrO, and it has a molecular weight of 151.00 g/mol . This compound is a colorless to yellow liquid, moisture-sensitive, and serves as a versatile electrophilic building block in organic synthesis. Its bromomethyl group enables nucleophilic substitution reactions, making it valuable for alkylation and functionalization in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(bromomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXAGUVERXNCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585718 | |

| Record name | 2-(Bromomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-23-6 | |

| Record name | 2-(Bromomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)oxetane can be synthesized through various methods. One common approach involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile. This method leads to the formation of 2-methyleneoxetanes via a 4-exo ring closure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)oxetane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Ring-Opening Reactions: The oxetane ring can be opened under certain conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Ring-Opening Reactions: Conditions for ring-opening reactions often involve the use of acids or bases to facilitate the process.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can result in the formation of an amine-substituted oxetane.

Ring-Opening Reactions: Products vary based on the reaction conditions and the specific reagents used.

Scientific Research Applications

2-(Bromomethyl)oxetane has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and mechanisms.

Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)oxetane involves its ability to undergo substitution and ring-opening reactions. These reactions can lead to the formation of various products that can interact with biological molecules and pathways. The specific molecular targets and pathways involved depend on the nature of the products formed from these reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(Bromomethyl)oxetane and related oxetane derivatives:

Stability and Metabolic Properties

- Positional Effects : 3-Substituted oxetanes (e.g., 3-bromomethyl derivatives) exhibit lower lipophilicity (LogD reduction by ~0.5–1.0) and improved metabolic stability compared to 2-substituted isomers. For example, 3-substituted oxetanes show slower CYP450-mediated oxidation, as demonstrated in γ-secretase inhibitors .

- Aryl vs. Alkyl Substitution : Aryl-substituted oxetanes (e.g., 2-(4-bromophenyl)oxetane) display greater thermal stability due to π-stacking interactions but may suffer from photodegradation .

Medicinal Chemistry and Pharmacokinetics

- This compound : Used to introduce polar motifs into drug candidates, improving solubility. However, its 2-substitution can lead to higher metabolic clearance compared to 3-substituted analogues .

- 3-Substituted Derivatives : Preferred in drug design for avoiding stereocenters and enhancing pharmacokinetic profiles. For instance, 3-substituted oxetanes in γ-secretase inhibitors demonstrated 40% higher microsomal stability than 2-substituted counterparts .

Key Research Findings

Metabolic Stability : 3-Substituted oxetanes reduce oxidative metabolism by CYP3A4 due to unfavorable enzyme-substrate interactions, as shown in a study comparing 2- and 3-substituted γ-secretase inhibitors .

Protein Modification: 3,3-bis(bromomethyl)oxetane enables chemoselective cysteine alkylation in proteins, with second-order rate constants up to 10 M⁻¹s⁻¹, outperforming mono-brominated analogues .

Synthetic Versatility : Rhodium-catalyzed O–H insertion reactions with this compound yield 2,2-disubstituted oxetanes with esters, amides, and nitriles, expanding fragment-based drug discovery .

Biological Activity

2-(Bromomethyl)oxetane is a halogenated oxetane compound characterized by a four-membered cyclic ether structure with a bromomethyl group attached to the second carbon. Its molecular formula is C₄H₇BrO, and it has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications as a bioactive compound. This article explores the biological activity of this compound, highlighting its properties, reactivity, and potential therapeutic applications.

- Molecular Weight : 151.00 g/mol

- Appearance : Colorless to pale yellow liquid

- Structure :

- Structure of this compound

Biological Activity Overview

While specific biological activity data for this compound is limited, studies on oxetanes suggest potential bioactivity. The presence of the bromomethyl group allows for various chemical transformations that could lead to biologically active derivatives.

Potential Biological Activities:

- Anticancer Activity : Some oxetane derivatives have shown promising activity against cancer cell lines. The ability of this compound to serve as a precursor for more complex molecules may enhance its biological relevance in this area.

- Kinase Inhibition : Certain oxetanes have been identified as kinase inhibitors, suggesting that this compound could also exhibit similar properties depending on its derivatives and modifications.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the reaction of suitable precursors under specific conditions. The unique reactivity profile of the bromomethyl group allows it to participate in nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.

Synthesis Example:

- Starting Material : Appropriate oxetane precursor.

- Reagents : Brominating agent (e.g., N-bromosuccinimide).

- Conditions : Reaction typically conducted in an organic solvent under controlled temperature.

Case Study 1: Anticancer Activity

A study evaluated several oxetane derivatives for their anticancer properties against various cell lines. Although specific data for this compound was not available, related compounds demonstrated significant cytotoxic effects, indicating a potential pathway for further exploration in cancer therapeutics.

Case Study 2: Kinase Inhibition

Research on related oxetanes revealed their ability to inhibit specific kinases involved in cancer progression. This suggests that structural modifications of this compound could lead to compounds with enhanced kinase inhibitory activity, making them suitable candidates for drug development.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-(Iodomethyl)oxetane | Halogenated oxetane | Higher reactivity due to iodine; used in similar reactions. |

| 3-Bromo-1,3-oxetanedicarboxylic acid | Dicarboxylic oxetane | More functional groups allow for varied chemical transformations. |

| 3-Methoxy-2-methyloxetane | Methoxy-substituted oxetane | Exhibits different solubility and reactivity characteristics. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.